![molecular formula C12H20ClN3 B3250152 4-(4-Ethylpiperazin-1-YL)aniline hcl CAS No. 2009011-61-2](/img/structure/B3250152.png)
4-(4-Ethylpiperazin-1-YL)aniline hcl
Overview
Description
4-(4-Ethylpiperazin-1-YL)aniline hcl, also known as 4-(4-ethylpiperazin-1-yl)aniline dihydrochloride, is an organic compound with the CAS Number: 1172518-57-8 . It is an important organic synthesis intermediate, widely used in pharmaceutical and pesticide industries . It often serves as a base catalyst and a transition metal complexing reagent .
Molecular Structure Analysis
The molecular formula of this compound is C12H19N3.2HCl . The InChI code is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H . The molecular weight is 278.22 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is noted that it plays a significant role in the activation and catalytic reactions of some organic compounds .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 278.22 and a density of 1.065±0.06 g/cm3 . The melting point is 76-78°C , and the boiling point is predicted to be 364.4±37.0 °C . The vapor pressure is 1.69E-05mmHg at 25°C , and the refractive index is 1.574 .Safety and Hazards
4-(4-Ethylpiperazin-1-YL)aniline hcl should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment and chemical impermeable gloves . The compound is generally stable and relatively safe under general use conditions .
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;/h3-6H,2,7-10,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZFKVFXLCLORK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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